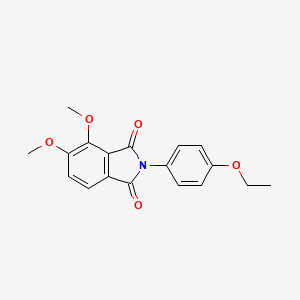

2-(4-ethoxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related isoindole derivatives has been explored through different methods. For instance, a new and appropriate synthesis for hexahydro-1H-isoindole-1,3(2H)-dione derivatives starting from 3-sulfolene showcases the versatility in generating these compounds. This method involves epoxidation and subsequent nucleophilic opening of the epoxide, leading to various derivatives including amino and triazole derivatives through further chemical transformations (Tan et al., 2016).

Molecular Structure Analysis

The crystal and molecular structure of a closely related compound, 2-(4-ethoxyphenyl)isoindoline-1,3-dione, has been characterized by X-ray single-crystal diffraction. It crystallizes in the orthorhombic space group with a dihedral angle between the isoindoline and phenyl rings of 55.69(7)°, highlighting the non-planarity of the molecular structure. This study provides insight into the intermolecular interactions within the crystal structure, primarily through C–H···O hydrogen bonds (Duru et al., 2018).

Chemical Reactions and Properties

The chemical reactivity and properties of isoindole derivatives have been the subject of several studies. For example, the photophysical properties of ESIPT-inspired fluorescent isoindole derivatives were analyzed, revealing their sensitivity to solvent polarity and thermal stability up to 317 °C. These studies are crucial for understanding the potential applications of these compounds in materials science and photophysics (Deshmukh & Sekar, 2015).

Physical Properties Analysis

Investigations into the physical properties of isoindole derivatives have included studies on their crystal structures, emission properties, and photochromic behavior. For instance, the BF₂ complex of a related compound exhibited multiple chromisms and aggregation- or crystallization-induced emission enhancement, emphasizing the material's optical properties and its potential for use in sensing applications (Galer et al., 2014).

Chemical Properties Analysis

The chemical properties of isoindole derivatives often involve their interaction with nucleophiles, as seen in the synthesis of compounds from Meldrum's acid and subsequent reactions with N-nucleophiles. These studies not only elucidate the synthetic versatility of isoindole derivatives but also their potential for creating biologically active systems (Mukhomodyarova & Ibragimova, 2023).

Eigenschaften

IUPAC Name |

2-(4-ethoxyphenyl)-4,5-dimethoxyisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5/c1-4-24-12-7-5-11(6-8-12)19-17(20)13-9-10-14(22-2)16(23-3)15(13)18(19)21/h5-10H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZQMXMJTJCTSMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-ethoxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{rel-(3R,4S)-4-cyclopropyl-1-[5-fluoro-4-(methylamino)-2-pyrimidinyl]-3-pyrrolidinyl}-3-(methylthio)propanamide hydrochloride](/img/structure/B5657464.png)

![methyl 8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B5657473.png)

![2-[4-(dimethylamino)benzylidene]-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone](/img/structure/B5657479.png)

![2-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5657499.png)

![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5657504.png)

![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-methyl-2-azepanecarboxamide](/img/structure/B5657507.png)

![3-[(2-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5657520.png)

![2-(3-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5657527.png)